molecular formula C23H22N2O2 B1162242 PB-22 3-hydroxyquinoline isomer

PB-22 3-hydroxyquinoline isomer

Cat. No.: B1162242
M. Wt: 358.4
InChI Key: HEHZKKPXIYMZJA-UHFFFAOYSA-N
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Description

The PB-22 3-hydroxyquinoline isomer is a structural isomer of the synthetic cannabinoid PB-22, where the hydroxy group is located at the 3-position of the quinoline ring. This positional isomerism is of significant interest in forensic and analytical chemistry, as even minor structural changes can result in distinct chemical and legal statuses. Research into such isomers is critical for developing methods to differentiate and identify them in complex samples, which is a necessity for law enforcement and toxicology laboratories . Like its related compounds, this isomer is part of a class of indole-3-carboxylic acid esters. Studies on analogs such as FUB-PB-22 and 5F-PB-22 show that these compounds are typically extensively metabolized in biological systems. A common metabolic pathway for these compounds is ester hydrolysis, which severs the core structure . The resulting metabolites, rather than the parent compound, are often the target analytes for confirming substance intake in urine analysis . Investigating the metabolic profile and pharmacokinetics of new psychoactive substances (NPS) is a primary strategy for understanding their effects and developing countermeasures for abuse and overdose . This product is strictly for research purposes in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers are responsible for ensuring compliance with all local, state, and federal regulations regarding the handling and use of controlled substance analogs.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3

InChI Key

HEHZKKPXIYMZJA-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCC)C4=C3C=CC=C4

Synonyms

quinolin-3-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

PB-22 3-hydroxyquinoline isomer is structurally related to other synthetic cannabinoids like JWH-018 and 5-fluoro PB-22. The key difference lies in the position of the hydroxyquinoline group, which is attached at the third carbon instead of the eighth position. This structural variation may influence its biological activity and potency.

Pharmacological Applications

  • Cannabinoid Receptor Activation :
    • This compound has been studied for its ability to activate cannabinoid receptors (CB1 and CB2). In vitro studies indicate that it exhibits significant potency compared to Δ9-tetrahydrocannabinol (THC), with findings suggesting it is approximately 89 times more potent at the CB1 receptor than THC .
  • Neuropharmacology :
    • Research has demonstrated that PB-22 3-hydroxyquinoline can induce suppression of calcium spiking in neurons, indicating potential effects on neuronal excitability and neurotransmission . This property may have implications for understanding its effects on mood regulation and anxiety.

Toxicological Studies

  • Safety Profile :
    • The toxicological effects of PB-22 3-hydroxyquinoline are still under investigation. Initial studies suggest that, like other synthetic cannabinoids, it may have a range of physiological effects, but detailed toxicological profiles are necessary for comprehensive safety assessments .
  • Forensic Applications :
    • Given its structural similarity to other synthetic cannabinoids, PB-22 3-hydroxyquinoline is being explored for its utility in forensic toxicology. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been validated for detecting this compound in biological samples . This validation is crucial for law enforcement agencies in drug-related investigations.

Case Study 1: Analytical Method Validation

A study focused on validating analytical methods for detecting PB-22 3-hydroxyquinoline and its isomers involved using GC-MS. The research aimed to establish limits of detection and specificity for forensic applications, utilizing previously confiscated samples from law enforcement . The findings highlighted the importance of accurate identification methods in forensic science.

Case Study 2: Neuropharmacological Effects

In a controlled laboratory setting, researchers assessed the neuropharmacological effects of PB-22 3-hydroxyquinoline on cultured rat hippocampal neurons. The results indicated significant alterations in neuronal activity, suggesting potential therapeutic applications in treating neurological disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in PB-22 3-hydroxyquinoline isomer is susceptible to hydrolysis:

  • Acidic hydrolysis : Yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) and 3-hydroxyquinoline .

  • Enzymatic hydrolysis : Human carboxylesterases metabolize the compound into bioactive metabolites, including 5’-OH-PB-22 .

Key Metabolites :

MetaboliteBioactivity (CB1 EC₅₀)Significance
5F-PI-COOH~15 nMRetains partial receptor affinity
5’-OH-PB-22~8 nMContributes to prolonged effects

Oxidation and Reduction

The indole and quinoline moieties undergo redox transformations:

  • Oxidation :

    • Indole ring : Treatment with KMnO₄ oxidizes the indole to oxindole derivatives .

    • Quinoline ring : Strong oxidants like CrO₃ convert the hydroxy group to a ketone .

  • Reduction :

    • LiAlH₄ reduces the ester to a primary alcohol, breaking the quinoline-indole linkage .

Substitution Reactions

The hydroxy group on quinoline participates in nucleophilic substitutions:

  • Mannich reaction : Forms aminoalkyl derivatives when reacted with aldehydes and amines (e.g., paraformaldehyde and piperidine) .

  • Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at the 3-position .

Reaction Example :
PB 22 3 hydroxyquinoline+CH2O+NH CH2CH3)2C 1 alkylated product\text{PB 22 3 hydroxyquinoline}+\text{CH}_2\text{O}+\text{NH CH}_2\text{CH}_3)_2\rightarrow \text{C 1 alkylated product}
Conditions: Ethanol, 60°C, 12h .

Elimination and Fragmentation

Mass spectrometry studies reveal characteristic fragmentation pathways:

  • EI-MS fragmentation :

    • Base peak at m/z 144 (C₉H₆NO⁺) from indolylacylium ion formation .

    • Loss of 5-fluoro-1-pentene (m/z 232 → 144) .

Fragmentation Pattern :

Precursor Ion (m/z)Fragment Ion (m/z)Pathway
376 (M⁺)232Cleavage of ester bond
232144β-H elimination and CO loss

Stability and Degradation

  • Thermal degradation : Heating above 150°C decomposes the ester bond, releasing volatile quinoline derivatives .

  • Photodegradation : UV exposure induces ring-opening reactions, forming quinone-like products.

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to structural variants:

CompoundHydrolysis Rate (t₁/₂)Oxidation Susceptibility
PB-22 (8-hydroxyquinoline)45 min (pH 7.4)Moderate
5F-PB-2230 min (pH 7.4)High
JWH-018>120 min (pH 7.4)Low

Data sourced from metabolic studies

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Indole-3-carboxylate backbone.
  • Substituents: Pentyl chain at the indole nitrogen, hydroxyquinoline at position 3.
  • Pharmacological target: Binds to cannabinoid receptors CB1 and CB2, though its exact affinity remains uncharacterized .

Comparison with Structural and Functional Analogs

Positional Isomers of PB-22

PB-22 has five hydroxyquinoline isomers (4Q, 5Q, 6Q, 7Q, 3Q) and five hydroxyisoquinoline isomers (e.g., 5IQ, 6IQ) . The 3Q isomer differs from others in:

Isomer Hydroxy Position α-Cleavage Energy (Relative) CB1/CB2 Bias EC₅₀ (nM)
3Q Quinoline-3 Moderate (6Q > 3Q > 5Q > 4Q) Unknown N/A
4Q Quinoline-4 Low CB1-biased (3:1) N/A
5Q Quinoline-5 Moderate Unknown 216 (CB1)
5IQ Isoquinoline-5 High CB2-biased (2:1) N/A

Notes:

  • α-Cleavage Energy : The 3Q isomer requires higher energy for fragmentation than 4Q but lower than 6Q, influencing its LC-MS/MS identification .
  • Receptor Bias: The 4Q isomer favors CB1, while the 5IQ isomer (isoquinoline subclass) favors CB2 .

Fluorinated Analogs

The 5-fluoro PB-22 3-hydroxyquinoline isomer (C₂₃H₂₁FN₂O₂, MW: 376.4) introduces a fluorine atom on the pentyl chain, enhancing metabolic stability and receptor binding potency compared to non-fluorinated PB-22 . However, its EC₅₀ and toxicity data remain unreported.

Isoquinoline Derivatives

Replacing quinoline with isoquinoline (e.g., 5IQ isomer) alters receptor interactions:

  • 3Q vs. 5IQ: The quinoline/isoquinoline distinction significantly impacts pharmacological profiles due to differences in ring structure and hydrogen-bonding interactions .

Structural Analogs (BB-22)

BB-22 (cyclohexylmethyl substituent instead of pentyl) shares the 3-hydroxyquinoline moiety but shows reduced lipophilicity and altered receptor kinetics compared to PB-22 3Q .

Analytical Differentiation

PB-22 isomers are differentiated via LC-MS/MS and NMR :

  • Fragmentation Patterns: The 3Q isomer produces distinct product ions (e.g., m/z 214.1228 for PB-22 vs. m/z 232.1121 for 5F-PB-22) due to hydroxyquinoline loss .
  • Retention Times : 3Q elutes later than 4Q but earlier than 6Q in reversed-phase chromatography .

Preparation Methods

Molecular Architecture

PB-22 3-hydroxyquinoline isomer (C₂₃H₂₂N₂O₂; MW 358.4 g/mol) features:

  • Indole core : Substituted at the 1-position with a pentyl chain (N-pentyl-1H-indole)

  • Ester linkage : Connects the indole 3-carboxylic acid group to 8-hydroxyquinoline.
    The SMILES notation (O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCC)C4=C3C=CC=C4) highlights the spatial arrangement critical for cannabinoid receptor binding.

Retrosynthetic Analysis

The synthesis involves two primary components:

  • N-pentylindole-3-carboxylic acid : Prepared via alkylation of indole-3-carboxylic acid with 1-bromopentane.

  • 8-hydroxyquinoline : Activated for esterification through hydroxyl group derivatization.
    Coupling these intermediates via Steglich esterification (DCC/DMAP) or acid chloride formation yields this compound.

Stepwise Synthesis Protocol

Synthesis of N-Pentylindole-3-Carboxylic Acid

Reagents :

  • Indole-3-carboxylic acid (1.0 equiv)

  • 1-Bromopentane (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • DMF (solvent)

Procedure :

  • Combine indole-3-carboxylic acid and K₂CO₃ in anhydrous DMF under nitrogen.

  • Add 1-bromopentane dropwise at 0°C, then reflux at 80°C for 12 hr.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 7:3).

Yield : ~68% (theoretical); Purity : ≥95% (HPLC).

Esterification with 8-Hydroxyquinoline

Method A: Steglich Esterification

ComponentQuantityRole
N-pentylindole-3-carboxylic acid1.0 equivNucleophile
8-hydroxyquinoline1.1 equivElectrophile
DCC1.5 equivCoupling agent
DMAP0.1 equivCatalyst
Dichloromethane10 mL/mmolSolvent
  • Dissolve carboxylic acid and 8-hydroxyquinoline in DCM.

  • Add DCC and DMAP, stir at 25°C for 24 hr.

  • Filter precipitated DCU, concentrate, and purify via flash chromatography (CH₂Cl₂:MeOH 95:5).

Method B: Acid Chloride Route

  • Convert N-pentylindole-3-carboxylic acid to acid chloride using SOCl₂.

  • React with 8-hydroxyquinoline in pyridine at 0°C → 25°C over 6 hr.

  • Isolate product via vacuum filtration.

Comparative Data :

ParameterSteglich MethodAcid Chloride Method
Yield72%65%
Reaction Time24 hr8 hr
Byproduct FormationLow (≤3%)Moderate (5–8%)

Purification and Analytical Characterization

Chromatographic Purification

Flash Chromatography Conditions :

  • Stationary phase : Silica gel 60 (230–400 mesh)

  • Mobile phase : Gradient from hexane:EtOAc (8:2) to CH₂Cl₂:MeOH (9:1)

  • Flow rate : 15 mL/min.

HPLC Parameters :

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in MeCN
Gradient58% B → 76% B over 8.5 min
Retention Time4.75 min
DetectionUV 254 nm

Spectroscopic Confirmation

LC-MS/MS Profile :

  • Parent ion : m/z 359.2 [M+H]⁺

  • Fragments : m/z 232.2 (quinolinyl), 144.1 (indole-pentyl).

¹H NMR (400 MHz, CDCl₃) :

δ (ppm)Assignment
8.92 (d, J=2.4 Hz)Quinoline H-2
7.55–7.10 (m)Indole/quinoline aromatics
4.32 (t, J=7.0 Hz)N-pentyl CH₂

Solubility and Formulation Considerations

Solubility Profile

SolventSolubility (mg/mL)
DMF11
DMSO10
PBS (pH 7.2)0.33 (in DMF:PBS 1:2)

Stock Solution Preparation :

Target ConcentrationVolume Required (1 mg)
1 mM2.79 mL
10 mM0.28 mL

Stability Data

  • Storage : -20°C (1 month), -80°C (6 months)

  • Degradation : Transesterification occurs in alcoholic solvents (e.g., MeOH, EtOH) at RT.

Quality Control and Regulatory Aspects

Impurity Monitoring

Common byproducts include:

  • Hydrolysis product : N-pentylindole-3-carboxylic acid (RT 3.2 min)

  • Oxidation product : Quinoline N-oxide (RT 5.1 min)

Acceptance Criteria :

  • Purity ≥98% (HPLC)

  • Residual solvents ≤0.5% (ICH Q3C)

Global Regulatory Status

RegionStatusEffective Date
United StatesSchedule IJanuary 2014
European UnionControlledDecember 2014

Q & A

Q. What analytical techniques are effective for differentiating PB-22 3-hydroxyquinoline isomer from its structural analogs?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS separates isomers based on retention time differences, while LC-MS/MS employs dynamic multiple reaction monitoring (dMRM) to resolve structurally similar compounds. For example, 5F-PB-22 3-hydroxyquinoline isomer (3Q) can be distinguished from its 4Q, 5Q, and hydroxyisoquinoline analogs using optimized transitions and chromatographic conditions . Spectral libraries and reference standards (e.g., Cayman Chemical) are critical for validation .

Q. What are the major metabolic pathways of this compound, and how can they be distinguished from other isomers?

The primary metabolite is 3-carboxyindole, formed via ester hydrolysis. However, this metabolite is non-unique across PB-22 analogs, necessitating identification of secondary markers. For example, hydroxylation at the pentyl chain (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl metabolites) or defluorination (in fluorinated analogs) can differentiate isomers. LC-MS/MS with high-resolution mass analyzers (HRMS) is recommended to resolve co-eluting metabolites .

Q. What are the recommended practices for synthesizing and characterizing this compound reference standards?

Reference standards should be synthesized with >98% purity, verified via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. Stability studies (-20°C storage) and ISO/IEC 17025 certification ensure reproducibility. Cayman Chemical provides batch-specific certificates of analysis (CoA) for forensic applications .

Advanced Research Questions

Q. How do structural modifications in the hydroxyquinoline moiety of PB-22 isomers influence cannabinoid receptor selectivity?

Minor structural changes (e.g., shifting the hydroxyl group from position 3 to 4 on the quinoline ring) alter receptor binding. For instance, 5F-PB-22 4-hydroxyquinoline isomer exhibits 3-fold higher CB1R affinity, while the 5-hydroxyisoquinoline analog favors CB2R. Functional assays using yeast biosensors expressing humanized CB1R/CB2R can quantify receptor-specific EC50 values and guide structure-activity relationship (SAR) studies .

Q. How can researchers design experiments to address co-elution challenges of this compound metabolites in biological samples?

Method optimization includes:

  • Adjusting LC gradients to improve chromatographic separation.
  • Implementing dMRM with unique precursor-to-product ion transitions (e.g., m/z 358 → 214 for 3Q isomer).
  • Validating selectivity using blank matrices (e.g., urine, serum) to eliminate interfering peaks . For example, modifying transitions resolved interference from 6-hydroxyisoquinoline isomer in urine samples .

Q. What strategies are employed to mitigate false positives in the detection of this compound metabolites using mass spectrometry?

Strategies include:

  • Utilizing orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) for confirmation.
  • Incorporating retention time stability (±0.1 min) and ion ratio thresholds (±20%).
  • Performing blind studies with spiked matrices to identify cross-reactivity, such as distinguishing N-(4-hydroxypentyl) from N-(5-hydroxypentyl) metabolites .

Q. How can chemometric techniques improve the resolution of co-eluting isomers in chromatographic analyses of PB-22 derivatives?

Multivariate curve resolution (MCR) analyzes spectral data across chromatographic time scales to deconvolute overlapping peaks. For example, Fourier transform infrared spectroscopy (FTIR) coupled with GC can distinguish oxime isomers via wavenumber-specific profiles. This approach enhances specificity in complex mixtures .

Q. What in vitro models are suitable for assessing the pharmacological activity of this compound and its analogs?

Yeast-based biosensors expressing human CB1R/CB2R enable high-throughput screening of receptor activation. These models are congruent with mammalian cell assays and allow quantification of agonist efficacy (e.g., EC50 values). Functional analyses should include competitive binding assays with reference ligands (e.g., Δ9-THC) .

Q. How can thermolytic degradation products of this compound be identified and characterized?

Thermolytic studies (e.g., heating at 250°C) generate degradants like 8-hydroxyquinoline and N-pentylindole. These products are profiled using GC-MS or LC-HRMS, followed by pharmacological testing (e.g., THC discrimination assays in mice) to assess retained bioactivity .

Q. What validation parameters are critical for ensuring the reliability of this compound detection in forensic samples?

Key parameters include:

  • Limit of detection (LOD): Typically 5–40 ng/mL in oral fluid (OF) or urine.
  • Accuracy and precision: <30% deviation from nominal concentrations.
  • Specificity: No cross-reactivity with 13+ isomers or endogenous compounds.
  • Carryover: <0.1% signal in subsequent runs after high-concentration samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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